molecular formula C7H8ClF2N B2889366 2,4-Difluoro-3-methylaniline hydrochloride CAS No. 2503208-51-1

2,4-Difluoro-3-methylaniline hydrochloride

Cat. No.: B2889366
CAS No.: 2503208-51-1
M. Wt: 179.59
InChI Key: FPMSKYJSQFFDSO-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,4-difluorotoluene, undergoes nitration to introduce a nitro group at the 3 position.

    Reduction: The nitro group is then reduced to an amine group, resulting in 2,4-difluoro-3-methylaniline.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

2,4-Difluoro-3-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The fluorine atoms and the methyl group on the benzene ring influence its reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Similar structure but lacks the methyl group at the 3 position.

    3,4-Difluoroaniline: Similar structure but has fluorine atoms at the 3 and 4 positions.

    2,6-Difluoro-3-methylaniline: Similar structure but has fluorine atoms at the 2 and 6 positions.

Uniqueness

2,4-Difluoro-3-methylaniline hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

IUPAC Name

2,4-difluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSKYJSQFFDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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